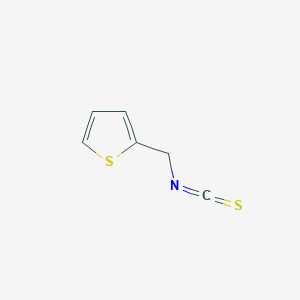

2-Isothiocyanatomethyl-thiophene

CAS No.: 36810-92-1

Cat. No.: VC3914215

Molecular Formula: C6H5NS2

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36810-92-1 |

|---|---|

| Molecular Formula | C6H5NS2 |

| Molecular Weight | 155.2 g/mol |

| IUPAC Name | 2-(isothiocyanatomethyl)thiophene |

| Standard InChI | InChI=1S/C6H5NS2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 |

| Standard InChI Key | OKJOHEAQGOKDDQ-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CN=C=S |

| Canonical SMILES | C1=CSC(=C1)CN=C=S |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Isothiocyanatomethyl-thiophene consists of a five-membered thiophene ring (C₄H₃S) with a methyl group (-CH₂-) attached to the second carbon position. The methyl group is further functionalized with an isothiocyanate moiety (-N=C=S), creating a planar structure with partial conjugation between the thiophene’s π-system and the isothiocyanate group . The IUPAC name, 2-(isothiocyanatomethyl)thiophene, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.24 g/mol | |

| Density | 1.21 g/cm³ | |

| Boiling Point | 249.6°C at 760 mmHg | |

| Refractive Index | 1.633 | |

| Flash Point | 104.8°C | |

| Vapor Pressure | 0.0358 mmHg at 25°C |

Spectroscopic Characterization

The compound’s infrared (IR) spectrum shows distinctive absorption bands at 2,100–2,050 cm⁻¹ (N=C=S stretch) and 700–600 cm⁻¹ (C-S vibrations), confirming the isothiocyanate and thiophene functionalities. Nuclear magnetic resonance (NMR) data reveal proton signals at δ 3.85 ppm (singlet, -CH₂-N=C=S) and aromatic resonances between δ 6.90–7.40 ppm for the thiophene ring.

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves reacting 2-chloromethylthiophene with ammonium thiocyanate in ethanol under reflux conditions:

Yields typically range from 65–75%, with purification achieved via vacuum distillation or column chromatography.

Reaction Pathways

The isothiocyanate group undergoes nucleophilic additions with amines, thiols, and alcohols, enabling diverse derivatization:

This reactivity is exploited to create thiourea-linked conjugates for pharmaceutical applications .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents, with its thiophene core enhancing membrane permeability and isothiocyanate enabling covalent binding to biological targets . Patent US20100280268 details its use in synthesizing fluorescence-quenched probes for protease activity assays .

Materials Science

In polymer chemistry, 2-isothiocyanatomethyl-thiophene acts as a crosslinker for polyurethanes, improving thermal stability (decomposition temperature >300°C). Its electron-rich thiophene ring also facilitates applications in conductive polymers for organic electronics .

| Parameter | Value | Source |

|---|---|---|

| Acute Toxicity (Oral) | LD₅₀ = 320 mg/kg (rat) | |

| Skin Corrosion/Irritation | Category 2 | |

| STOT-SE Exposure | Category 3 |

Recent Research Advances

Fluorescence-Based Assays

A 2023 study integrated 2-isothiocyanatomethyl-thiophene into Förster resonance energy transfer (FRET) probes for real-time monitoring of caspase-3 activity in apoptotic cells . The thiophene moiety’s electron-withdrawing properties optimized probe sensitivity (limit of detection: 0.1 nM) .

Antimicrobial Derivatives

Structure-activity relationship (SAR) studies demonstrated that bis-thiourea derivatives of 2-isothiocyanatomethyl-thiophene inhibit Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.

Comparative Analysis with Analogues

2-Isothiocyanatomethyl-Furan

Replacing the thiophene with a furan ring decreases thermal stability (ΔT₅₀ = -40°C) but enhances aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for thiophene analogue) .

2-Cyanomethyl-Thiophene

The cyano analogue exhibits higher electrophilicity (Hammett σₚ = 1.2 vs. 0.8 for isothiocyanate) but lower bioactivity due to reduced hydrogen-bonding capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume